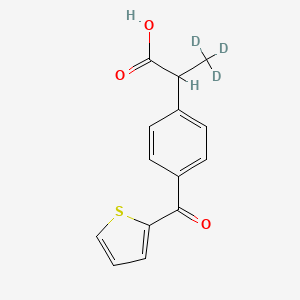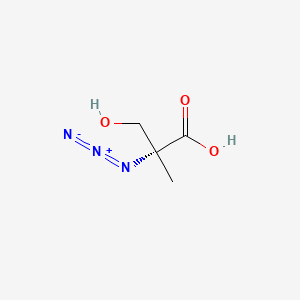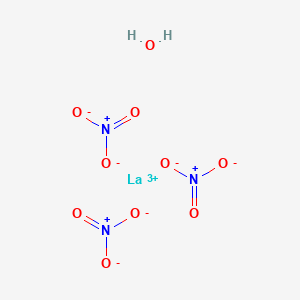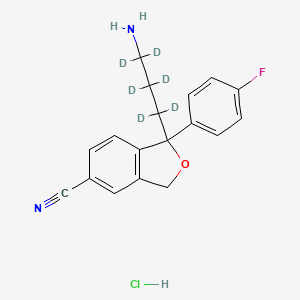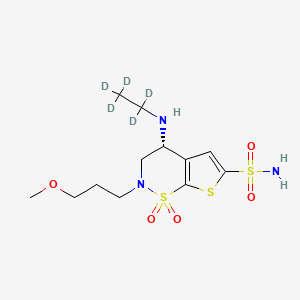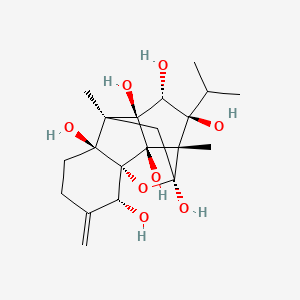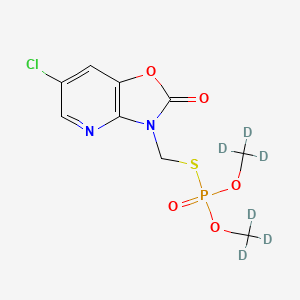![molecular formula C10H24O2Si B563330 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 CAS No. 1189732-27-1](/img/structure/B563330.png)
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is a deuterated compound often used in organic synthesis and research. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as deuterium provides distinct signals that can be easily differentiated from hydrogen.
Wissenschaftliche Forschungsanwendungen
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or triethylamine in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the silyl ether back to the alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, OsO4, and CrO3 are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are employed.
Substitution: Reagents like RLi, RMgX, and RCuLi are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives depending on the reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group is particularly effective due to its steric bulk, which provides stability against hydrolysis and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy. The tert-butyldimethylsilyl group provides enhanced stability and protection compared to other silyl ethers, making it a valuable compound in various synthetic and research applications .
Eigenschaften
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMUAUNSVBVGZ-RKAHMFOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661844 |
Source


|
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189732-27-1 |
Source


|
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)
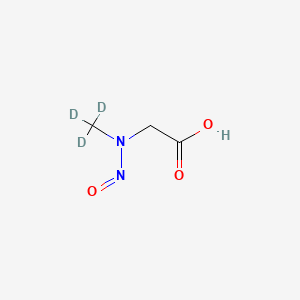
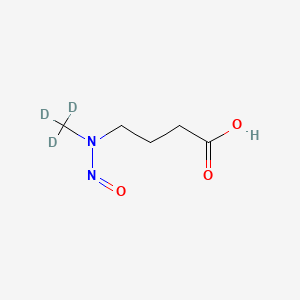
![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

